lithium;9-phenylcarbazole

Aryllithium Reagent Synthetic Efficiency Carbazole Functionalization

Lithium;9-phenylcarbazole (CAS 189878-22-6), also systematically named Lithium, [4-(9H-carbazol-9-yl)phenyl]-, is an organolithium reagent with the molecular formula C18H12LiN and a molecular weight of 249.24 g/mol. It belongs to the class of N-aryl carbazole derivatives, featuring a lithium atom on the para-position of the N-phenyl substituent.

Molecular Formula C18H12LiN
Molecular Weight 249.3 g/mol
CAS No. 189878-22-6
Cat. No. B12573039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;9-phenylcarbazole
CAS189878-22-6
Molecular FormulaC18H12LiN
Molecular Weight249.3 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=[C-]C=C4
InChIInChI=1S/C18H12N.Li/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h2-13H;/q-1;+1
InChIKeyKQYPFEHYTDELFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium;9-phenylcarbazole (CAS 189878-22-6): A Pre-formed Aryllithium Building Block for Advanced Materials Synthesis


Lithium;9-phenylcarbazole (CAS 189878-22-6), also systematically named Lithium, [4-(9H-carbazol-9-yl)phenyl]-, is an organolithium reagent with the molecular formula C18H12LiN and a molecular weight of 249.24 g/mol . It belongs to the class of N-aryl carbazole derivatives, featuring a lithium atom on the para-position of the N-phenyl substituent. This compound serves as a critical, pre-formed nucleophilic building block for synthesizing complex carbazole-containing materials for organic electronics [1]. It is distinguished from its ubiquitous neutral parent, 9-phenylcarbazole, by its direct reactivity as an aryllithium source, eliminating the need for in-situ lithiation and offering potential advantages in synthetic efficiency and purity for procurement of specialized research intermediates [2].

Why 9-Phenylcarbazole Cannot Replace Lithium;9-phenylcarbazole in Critical Synthetic Applications


Substituting lithium;9-phenylcarbazole with the neutral 9-phenylcarbazole (CAS 1150-62-5) is not chemically equivalent and will fail in applications requiring a direct nucleophilic arylation step. The lithium reagent provides a pre-formed, reactive C-Li bond that enables direct, high-yield coupling with electrophiles, as demonstrated in the synthesis of complex donor-acceptor dyads [1]. Using the neutral precursor would necessitate a separate, often low-yield and difficult lithiation step, introducing additional variability, moisture sensitivity, and purification challenges [2]. For procurement, this translates to a trade-off: purchasing the pre-formed lithium reagent represents a higher-value, higher-purity, and more synthetically convergent intermediate, directly enabling key bond-forming reactions that are less reproducible with generic, in situ lithiation of 9-phenylcarbazole.

Quantitative Performance Benchmarking of Lithium;9-phenylcarbazole Against Key Comparators


Isolable Pre-formed Aryllithium Reagent Significantly Simplifies Synthesis vs. In Situ Lithiation

The isolation and direct use of lithium;9-phenylcarbazole circumvents the notoriously difficult direct lithiation of the carbazole core, which often requires harsh conditions, directing groups, and results in low yields [1]. A patent for a related process demonstrates that a pre-formed, base-free carbazolide can be prepared in high yield and purity, contrasting with incomplete deprotonation observed with in-situ n-BuLi in non-coordinating solvents [2].

Aryllithium Reagent Synthetic Efficiency Carbazole Functionalization

Specific Reactivity of Lithium;9-phenylcarbazole as a Nucleophile in Constructing Donor-Acceptor Siloles

The reagent (4-(9H-carbazol-9-yl)phenyl)lithium was used in a direct nucleophilic substitution on tetrachlorosilane to successfully synthesize a carbazole-functionalized silole (BPCTPS), a donor-acceptor dyad with aggregation-induced emission (AIE) properties [1]. This demonstrates its specific reactivity in forming stable C-Si bonds with a chlorosilane electrophile, a key step in constructing optoelectronic materials.

Organic Light-Emitting Diodes Donor-Acceptor Dyad Nucleophilic Substitution

Demonstrated Overcharge Protection in Li-ion Batteries from the 9-Phenylcarbazole Core Structure

While the data is on the neutral monomer (9-Phenyl-9H-carbazole, 9P9HC), the performance directly justifies the value of the 9-phenylcarbazole moiety. In LiFePO4/C batteries, 9P9HC as an electrolyte additive polymerizes on the cathode during overcharge, effectively clamping the voltage at a safe level below 4.2 V without significantly impairing normal cycling performance over 50 cycles [1]. This contrasts with other common overcharge additives like biphenyl, which can have adverse effects on cycle life.

Li-ion Battery Safety Electrolyte Additive Overcharge Protection

Physicochemical Profile Differentiating Lithium;9-phenylcarbazole from Common Aryllithium Reagents

The computed physicochemical properties of lithium;9-phenylcarbazole provide a baseline for its behavior. Its Polar Surface Area (PSA) is 4.93 Ų and its calculated LogP is 4.56, indicating a highly lipophilic character with minimal polarity . This differentiates it from simpler, commercially ubiquitous aryllithium reagents like phenyllithium.

Physicochemical Properties Solubility Reactivity

Priority Application Scenarios for Lithium;9-phenylcarbazole Based on Quantitative Evidence


Synthesis of Pre-functionalized Building Blocks for High-Performance OLED Materials

Its core application scenario is as a nucleophile in synthesizing carbazole-functionalized siloles, phosphine oxides, or other π-conjugated materials for OLEDs. The evidence from the synthesis of a donor-acceptor silole [1] demonstrates its ability to directly attach the redox-active 9-phenylcarbazole donor unit to an acceptor core, a critical step for creating efficient emitter and host materials. Procurement in this context is for convergent synthesis, where the complex carbazole unit is introduced in the final steps.

Development of Next-Generation Lithium-Ion Battery Overcharge Protection Additives

Based on the proven overcharge protection of the 9-phenylcarbazole monomer [2], lithium;9-phenylcarbazole becomes a strategic intermediate for structure-activity relationship (SAR) studies. Researchers can use it to rapidly derivative the phenyl ring with functional groups that enhance solubility, tune the oxidation potential for precise voltage clamping, or improve the mechanical properties of the electro-polymerized film, all while retaining the core protective function.

High-Purity Precursor for Organometallic and Catalytic Chemistry

The reagent's classification as an isolable, base-free aryllithium [REFS-3, REFS-4] makes it a preferred precursor for synthesizing well-defined organometallic complexes. This scenario is critical when the presence of Lewis basic solvents (THF, TMEDA) from in-situ lithiation would poison the subsequent catalyst or lead to uncharacterizable products, a problem explicitly noted in the synthesis of Group 4 metal carbazolide complexes [4].

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